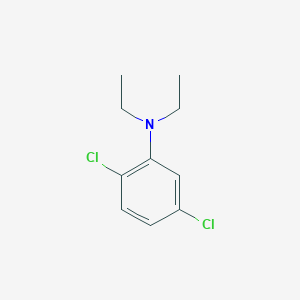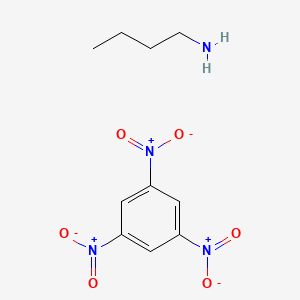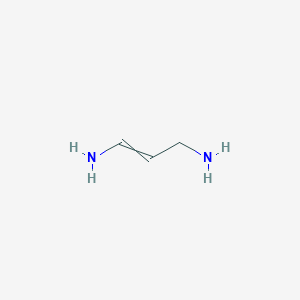![molecular formula C3H2ClF5O B14628762 2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane CAS No. 56885-28-0](/img/structure/B14628762.png)
2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane is a fluorinated organic compound It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane typically involves the reaction of appropriate fluorinated precursors with chlorinating agents. One common method is the reaction of 1,1,1,2-tetrafluoroethane with chlorofluoromethane in the presence of a catalyst under controlled temperature and pressure conditions . The reaction conditions must be carefully optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are precisely controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated and chlorinated derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Applications De Recherche Scientifique
2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane
- 1-Chloro-2-[dichloro(fluoro)methoxy]-1,1,2,2-tetrafluoroethane
Uniqueness
2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane is unique due to its specific arrangement of chlorine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
56885-28-0 |
|---|---|
Formule moléculaire |
C3H2ClF5O |
Poids moléculaire |
184.49 g/mol |
Nom IUPAC |
2-[chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H2ClF5O/c4-2(6)10-1(5)3(7,8)9/h1-2H |
Clé InChI |
GGEBMRHBGQLKGJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(OC(F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


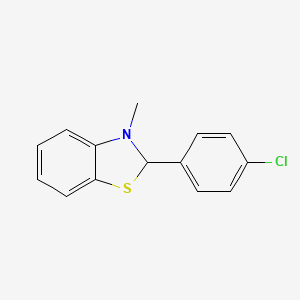
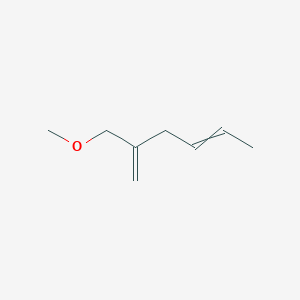

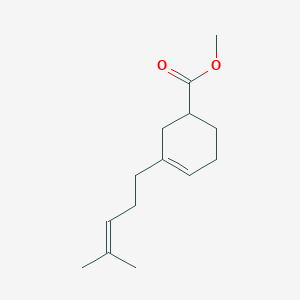
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
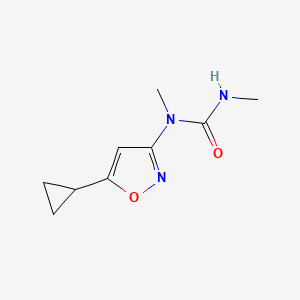
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)

